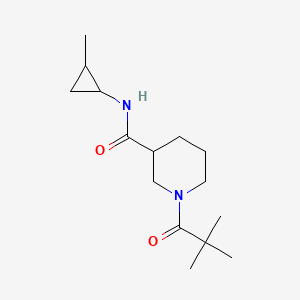![molecular formula C21H34N2O3 B7561990 N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is commonly referred to as MOR-NH2 and belongs to the class of compounds known as morpholine derivatives.
科学研究应用
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several potential scientific research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. This makes it a potential candidate for the development of new pain medications and treatments for drug addiction.
Another potential application of this compound is in the field of cancer research. Studies have shown that N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments.
作用机制
The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, studies have shown that it has a high affinity for the mu-opioid receptor and can act as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as morphine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide are also not fully understood. However, studies have shown that it can produce analgesic effects and can reduce the symptoms of drug withdrawal. It has also been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the advantages of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the research and development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One direction is the development of new pain medications and treatments for drug addiction. Another direction is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 1-morpholin-4-ylcyclohexylmethanol by reacting cyclohexanone with morpholine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide.
属性
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c24-19-16-5-4-6-17(19)14-18(13-16)20(25)22-15-21(7-2-1-3-8-21)23-9-11-26-12-10-23/h16-18H,1-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONJITHKKZNITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CC3CCCC(C2)C3=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)